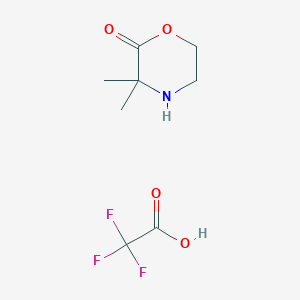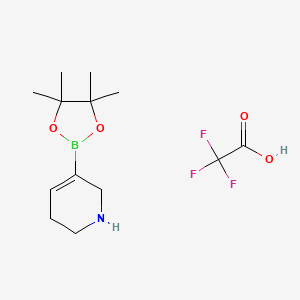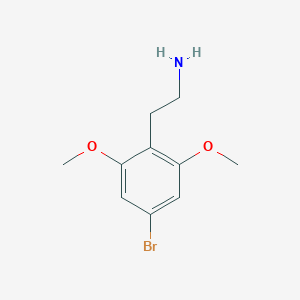
2-amino-4-(4-bromo-1-methyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(4-bromo-1-methyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique combination of functional groups, including an amino group, a bromo-substituted pyrazole, and a chromene core, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-bromo-1-methyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 4-bromo-2-methylpyrazole ring. This can be achieved through the reaction of 4-bromoacetophenone with hydrazine hydrate under reflux conditions.
Cyclization to Form Chromene Core: The next step involves the cyclization of the pyrazole derivative with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as potassium carbonate. This reaction forms the chromene core.
Introduction of the Amino Group: The final step is the introduction of the amino group at the 2-position of the chromene ring. This can be done through nucleophilic substitution using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-(4-bromo-1-methyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group.
Substitution: The bromo group in the pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-amino-4-(4-bromo-1-methyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is explored for its use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 2-amino-4-(4-bromo-1-methyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of cellular pathways, ultimately resulting in the desired biological effect, such as the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(4-chloro-2-methylpyrazol-3-YL)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
- 2-Amino-4-(4-fluoro-2-methylpyrazol-3-YL)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
- 2-Amino-4-(4-iodo-2-methylpyrazol-3-YL)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Uniqueness
The uniqueness of 2-amino-4-(4-bromo-1-methyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo group enhances its reactivity in substitution reactions, while the chromene core contributes to its biological activity.
Propiedades
Número CAS |
1855898-99-5 |
|---|---|
Fórmula molecular |
C16H17BrN4O2 |
Peso molecular |
377.24 |
Nombre IUPAC |
2-amino-4-(4-bromo-2-methylpyrazol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C16H17BrN4O2/c1-16(2)4-10(22)13-11(5-16)23-15(19)8(6-18)12(13)14-9(17)7-20-21(14)3/h7,12H,4-5,19H2,1-3H3 |
Clave InChI |
VPMVTLNIRVVCOP-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=C(C=NN3C)Br)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=C(C=NN3C)Br)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2-Chlorophenyl)-5-oxotetrazol-1-yl]propanoic acid](/img/structure/B1653398.png)
![[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1653399.png)

![1-[3-(Dimethylamino)propyl]-4-methyl-2,6-dioxo-3H-pyridine-5-carbonitrile](/img/structure/B1653405.png)

![Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-YL)methyl]carbamate](/img/structure/B1653407.png)

![6-Ethoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B1653412.png)


![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol](/img/structure/B1653416.png)
![2-Oxa-7-azaspiro[3.5]nonan-6-one](/img/structure/B1653417.png)
![4-(pyrrolidin-1-yl)-6-{3-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}pyrimidine](/img/structure/B1653418.png)
